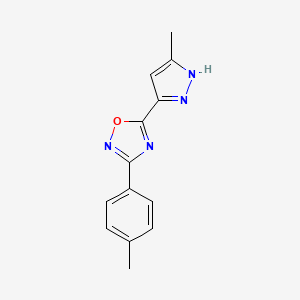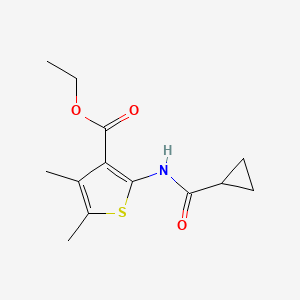![molecular formula C18H25N3O2 B6418118 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 912896-92-5](/img/structure/B6418118.png)
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, also known as BMPEA, is an amphetamine-like compound that is found in some dietary supplements. It has been studied for its potential to act as a stimulant, appetite suppressant, and fat burner. BMPEA has been found to have similar pharmacological effects to amphetamine, however, its mechanism of action is not fully understood.
Aplicaciones Científicas De Investigación
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been studied for its potential to act as a stimulant, appetite suppressant, and fat burner. In animal studies, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been found to produce an increase in locomotor activity and a decrease in food intake. It has also been found to increase the breakdown of fat in adipose tissue, suggesting that it may be useful as an aid for weight loss. 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has also been studied for its potential to improve cognitive performance and to act as an antidepressant.
Mecanismo De Acción
The exact mechanism of action of 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is not well understood. It is thought to act as a stimulant by increasing the release of catecholamines, such as dopamine and norepinephrine, in the brain. It is also thought to act as an appetite suppressant by blocking the reuptake of these neurotransmitters. 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has also been found to interact with the serotonin system, suggesting that it may also act as an antidepressant.
Biochemical and Physiological Effects
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been found to produce an increase in locomotor activity and a decrease in food intake in animal studies. It has also been found to increase the breakdown of fat in adipose tissue, suggesting that it may be useful as an aid for weight loss. In addition, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been found to increase the levels of catecholamines, such as dopamine and norepinephrine, in the brain, and to interact with the serotonin system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been studied for its potential to act as a stimulant, appetite suppressant, and fat burner. However, the exact mechanism of action of 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is not well understood and there is limited research on its safety and efficacy. As such, there are some limitations to using 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one in lab experiments. One advantage of using 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one in lab experiments is that it can be synthesized in a variety of ways, and is typically produced in high yields. In addition, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is relatively inexpensive and is not a controlled substance.
Direcciones Futuras
There are a number of potential future directions for research on 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one. First, further research is needed to better understand its mechanism of action and to evaluate its safety and efficacy. Second, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to act as an antidepressant. Third, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to improve cognitive performance. Fourth, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to act as an aid for weight loss. Fifth, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to act as an appetite suppressant. Finally, 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be studied for its potential to act as a stimulant.
Métodos De Síntesis
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been synthesized in a variety of ways, including reduction of 2-methoxyethyl-1,3-benzodiazole, reaction of 2-methoxyethyl-1,3-benzodiazole with 2-methylpyrrolidin-2-one, and reaction of 2-methoxyethyl-1,3-benzodiazole with 1-butyl-2-methylpyrrolidin-2-one. The most common method of synthesis is the reaction of 2-methoxyethyl-1,3-benzodiazole with 1-butyl-2-methylpyrrolidin-2-one. This reaction is typically carried out in a refluxing solution of acetic acid and acetic anhydride, and produces the desired product in high yields.
Propiedades
IUPAC Name |
1-butyl-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-3-4-9-20-13-14(12-17(20)22)18-19-15-7-5-6-8-16(15)21(18)10-11-23-2/h5-8,14H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWFBHUGQQLPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418057.png)
![2-[7-butyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6418064.png)
![1-[(2-chlorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418067.png)
![6-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418069.png)
![4-(4-chlorophenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418077.png)
![4-(2-methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418085.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6418087.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6418109.png)



![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B6418144.png)
![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6418155.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418156.png)